molecular formula C23H18ClFN2OS B4013895 11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4013895
M. Wt: 424.9 g/mol
InChI Key: FQIGHMANSQATEM-UHFFFAOYSA-N
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Description

11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Mechanism of Action

If this compound behaves similarly to other benzodiazepines, it might act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), thereby producing a sedative effect .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or direct skin contact. In case of exposure, rinse thoroughly with water .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a pharmaceutical drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the dibenzo[b,e][1,4]diazepin core through a cyclization reaction.

    Introduction of substituents: The 2-chloro-6-fluorophenyl and thiophen-2-yl groups are introduced via substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Final cyclization and purification: The final step involves cyclization to form the hexahydro structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Halogenated positions on the aromatic rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for use in the design of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: shares structural similarities with other dibenzo[b,e][1,4]diazepin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting pharmacological and material properties. Its distinct structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c24-14-5-3-6-15(25)21(14)23-22-18(26-16-7-1-2-8-17(16)27-23)11-13(12-19(22)28)20-9-4-10-29-20/h1-10,13,23,26-27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIGHMANSQATEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=C(C=CC=C4Cl)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(2-chloro-6-fluorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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